molecular formula C13H12N4O B13104691 [1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide CAS No. 54215-27-9

[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide

Cat. No.: B13104691
CAS No.: 54215-27-9
M. Wt: 240.26 g/mol
InChI Key: ZYOGSWPWPNAMLE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the annulation of a pyrimidine moiety to a triazole ring or vice versa. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide represents a significant scaffold in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for synthesis and activity evaluations.

Biological Activity Overview

The biological activities of triazolo[1,5-a]pyrimidines have been extensively studied, revealing their potential as:

  • Antiviral Agents : Particularly against influenza and HIV.
  • Antimicrobial Agents : Effective against various bacterial strains.
  • CNS Agents : Potential for use in treating neurological disorders.

Antiviral Activity

Recent studies have highlighted the antiviral properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • A study demonstrated that derivatives of this scaffold showed significant inhibition of influenza virus replication at non-toxic concentrations. The IC50 values (concentration required to inhibit viral replication by 50%) were determined using ELISA assays .
  • Another investigation reported that specific derivatives inhibited the interaction between viral proteins crucial for replication, showcasing their potential as antiviral agents against not only influenza but also HIV .

Antimicrobial Activity

The antimicrobial efficacy of triazolo[1,5-a]pyrimidines has been documented:

  • A series of synthesized compounds exhibited potent activity against Enterococcus faecium and other ESKAPE pathogens. The antimicrobial assays indicated that these compounds could serve as narrow-spectrum antibiotics with significant therapeutic potential .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Viral Protein Interactions : Compounds disrupt the formation of essential viral protein complexes necessary for replication.
  • Targeting Bacterial Enzymes : Some derivatives inhibit key enzymes in bacterial metabolism, leading to cell death.

Case Study 1: Anti-influenza Activity

A specific derivative was synthesized and evaluated for its ability to inhibit the PA-PB1 protein complex formation in influenza viruses. The results showed an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Evaluation

A Biginelli-like reaction was employed to synthesize a series of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds were tested against clinical isolates of Enterococcus faecium, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing treatments .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/VirusIC50/MIC ValueReference
TZP Derivative AAntiviralInfluenza Virus15 µM
TZP Derivative BAntimicrobialE. faecium8 µg/mL
TZP Derivative CCNS AgentN/AN/A

Properties

CAS No.

54215-27-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1-oxido-[1,2,4]triazolo[1,5-a]pyrimidin-1-ium

InChI

InChI=1S/C13H12N4O/c1-9-3-5-11(6-4-9)12-15-13-14-10(2)7-8-16(13)17(12)18/h3-8H,1-2H3

InChI Key

ZYOGSWPWPNAMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](N3C=CC(=NC3=N2)C)[O-]

Origin of Product

United States

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